molecular formula C21H25FN2O4S B2832004 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide CAS No. 954614-57-4

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide

Cat. No.: B2832004
CAS No.: 954614-57-4
M. Wt: 420.5
InChI Key: QYDAXVXQYLQGNH-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is part of a broader class of quinoline derivatives, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Uniqueness

What sets N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. Its ethoxy and fluorobenzenesulfonamide groups, in particular, may enhance its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-3-5-12-24-19-9-7-16(13-15(19)6-11-21(24)25)23-29(26,27)17-8-10-20(28-4-2)18(22)14-17/h7-10,13-14,23H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDAXVXQYLQGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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